REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[Cl:11][S:12](O)(=[O:14])=[O:13]>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[S:12]([Cl:11])(=[O:14])=[O:13]
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Name
|
|
Quantity
|
78 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
the reaction mixture was slowly poured onto a large amount of ice
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Type
|
EXTRACTION
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Details
|
extracted with ether
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Type
|
WASH
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Details
|
The combined organic extracts were washed with ice water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
Evaporation of solvents
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=O)O)C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |